molecular formula C21H21N3O2 B5356323 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B5356323
M. Wt: 347.4 g/mol
InChI Key: XBEWRZWPPTUION-UHFFFAOYSA-N
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Description

1-Benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative designed to target serotoninergic pathways. The compound features a central pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a benzyl group and at position 3 with a 2-(1H-indol-3-yl)ethylamino moiety. This structural configuration is hypothesized to confer dual affinity for the serotonin 1A receptor (5-HT1A) and serotonin transporter (SERT), based on structure-activity relationship (SAR) studies of analogous compounds .

Properties

IUPAC Name

1-benzyl-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-12-19(21(26)24(20)14-15-6-2-1-3-7-15)22-11-10-16-13-23-18-9-5-4-8-17(16)18/h1-9,13,19,22-23H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEWRZWPPTUION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative One common method involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group This is followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of Key Pyrrolidine-2,5-dione Derivatives

Compound ID Structural Features 5-HT1A Ki (nM) SERT Ki (nM) α1-Adrenoceptor Affinity Reference IDs
Target Compound 1-Benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino} substituents Inference Inference Inference
Compound 31 Piperidine ring at N1, indol-3-yl at C3 3.2 8.4 Moderate
Compound 11 (Lead) 7-Azaindole-dihydropyridine linker at N1 12.5 5.3 Low
Compound 4 Short alkyl chain substituent at N1 15.8 7.1 Negligible
7-Azaindole Derivatives 7-Azaindole moiety at N1, indol-3-yl at C3 9.7–18.2 4.6–9.8 Moderate

Key Observations:

5-HT1A Receptor Affinity: The piperidine-containing Compound 31 (Ki = 3.2 nM) exhibits superior 5-HT1A binding compared to serotonin (Ki = 2.1 nM), highlighting the importance of a basic nitrogen in the substituent for receptor interaction . The target compound’s benzyl group likely reduces 5-HT1A affinity relative to piperidine derivatives but may enhance selectivity over α1-adrenoceptors . 7-Azaindole derivatives (e.g., Compound 11) show moderate 5-HT1A affinity (Ki = 12.5 nM), suggesting that bulkier substituents at N1 may sterically hinder receptor binding .

SERT Binding: Compound 11 demonstrates high SERT affinity (Ki = 5.3 nM), attributed to its extended alkyl chain and 7-azaindole moiety, which may mimic the hydrophobic interactions of SSRIs . The target compound’s ethylamino linker is structurally analogous to SSRIs like fluoxetine, suggesting comparable SERT activity .

α1-Adrenoceptor Off-Target Effects: Compound 4’s negligible α1-adrenoceptor affinity (unlike other derivatives with moderate binding) underscores the role of N1 substituents in minimizing cardiovascular side effects . The benzyl group in the target compound may similarly reduce α1 interactions, enhancing safety .

Critical Differences :

  • The target compound’s benzyl group requires selective N1 alkylation, avoiding competing reactions at the indole nitrogen. This contrasts with 7-azaindole derivatives, where regioselective functionalization is more challenging due to multiple reactive sites .

Therapeutic Implications

  • Dual-Target Efficacy : Compounds like 11 and 4 exhibit balanced 5-HT1A/SERT activity, a profile associated with rapid-onset antidepressant effects . The target compound’s structure aligns with this dual mechanism.
  • Safety Profile: Low α1-adrenoceptor affinity (inferred for the target compound) reduces risks of hypotension, a common issue with older tricyclic antidepressants .

Biological Activity

1-Benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol

The structure consists of a pyrrolidine ring with a benzyl group and an indole moiety, which are critical for its biological activity.

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary mechanisms by which this compound exhibits its biological effects is through the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. By inhibiting this enzyme, the compound can potentially modulate immune responses and exhibit antitumor effects .

Kynurenine Pathway Modulation

The kynurenine pathway is crucial for producing neuroactive and immunoregulatory metabolites. Inhibition of IDO leads to increased levels of tryptophan and decreased production of kynurenines, which can enhance immune system activity against tumors .

Antitumor Activity

Research has indicated that this compound displays significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been documented in several studies.

Case Studies

  • Breast Cancer Model : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Lung Cancer Cell Lines : Another investigation reported that the compound inhibited cell migration and invasion in lung cancer cell lines through the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Efficacy and Safety Profile

A summary of key findings from recent studies is presented in Table 1.

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of tumor growth in xenograft models
Apoptosis InductionInduced apoptosis in breast cancer cells
Immune ModulationEnhanced T-cell activity through IDO inhibition
Side EffectsMinimal toxicity observed in preclinical trials

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to optimize dosing regimens for clinical use.

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